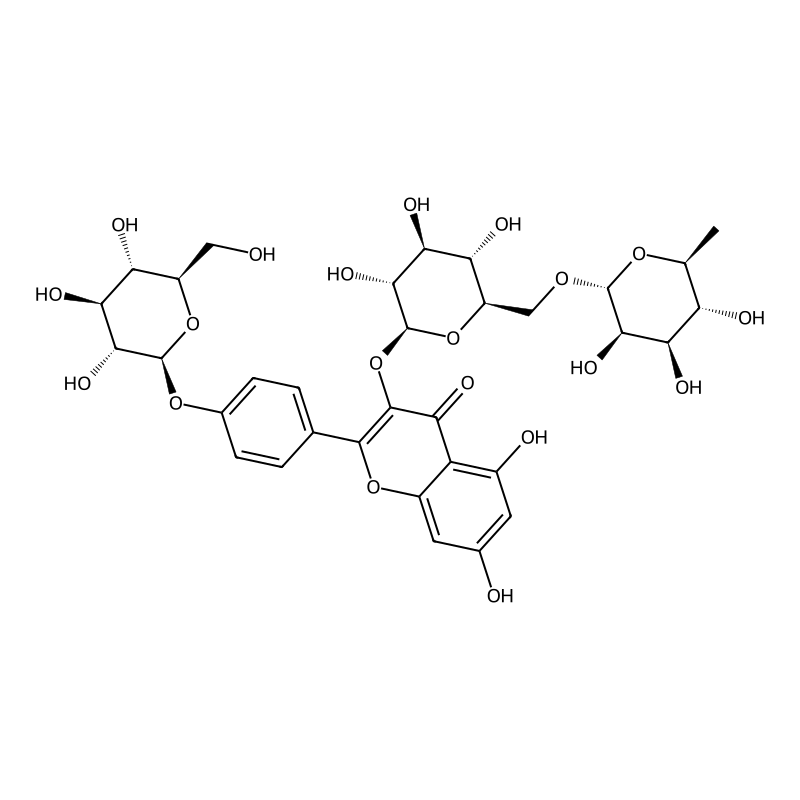5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one is a complex flavonoid glycoside characterized by multiple hydroxyl groups and intricate glycosidic linkages. This compound exhibits significant structural complexity due to the presence of multiple sugar moieties and phenolic groups. Its molecular formula is , and it is recognized for its potential therapeutic properties and diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and glycosidic linkages which influence its solubility and bioactivity. Compared to other flavonoid glycosides, this compound's structure contributes to distinct pharmacological profiles and interaction mechanisms within biological systems.
The chemical behavior of 5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one includes various types of reactions:
- Oxidation: The hydroxyl groups can undergo oxidation reactions to form carbonyl compounds.
- Reduction: The compound can be reduced to modify the sugar moieties or phenolic structures.
- Substitution: Hydroxyl groups may participate in substitution reactions with various reagents.
These reactions are essential for understanding the compound's reactivity and potential modifications for enhanced biological activity.
This compound has been studied for its various biological activities:
- Antioxidant Properties: It exhibits strong antioxidant activity due to the presence of multiple hydroxyl groups.
- Anti-inflammatory Effects: Research indicates that it may reduce inflammation through modulation of inflammatory pathways.
- Antimicrobial Activity: The compound shows potential against various pathogens due to its phenolic structure.
- Cytotoxicity: Some studies suggest it may induce apoptosis in cancer cell lines.
These activities highlight its potential as a therapeutic agent in various health conditions.
The synthesis of 5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one typically involves multi-step organic synthesis techniques:
- Glycosylation Reactions: Key steps include glycosylation reactions where sugar moieties are attached to the aglycone part of the molecule.
- Protective Group Strategies: Protective groups may be used to prevent unwanted reactions during synthesis.
- Purification Techniques: After synthesis, purification methods such as chromatography are employed to isolate the desired product.
These methods are crucial for obtaining high yields and purity of the compound.
The diverse applications of 5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-y]oxychromen-4-one include:
- Pharmaceuticals: Potential use in drug formulations targeting oxidative stress-related diseases.
- Nutraceuticals: As a dietary supplement due to its health benefits.
- Cosmetics: Utilized in formulations for its antioxidant properties.
These applications underscore its versatility in various industries.
Interaction studies have revealed that 5,7-dihydroxy-2-[4-[(2S,3R,...]-chromen derivatives can interact with several biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding: It can bind to specific receptors influencing cellular signaling pathways.
- Synergistic Effects: Studies suggest potential synergistic effects when combined with other bioactive compounds.
Understanding these interactions is vital for exploring its therapeutic potential.
Similar Compounds
Several compounds exhibit structural similarities to 5,7-dihydroxy-2-[4-[...]-chromen derivatives:
- Quercetin Glycosides: Known for their antioxidant properties and similar flavonoid structure.
- Kaempferol Glycosides: Share similar biological activities but differ in sugar moiety composition.
- Apigenin Derivatives: Possess anti-inflammatory properties but vary in hydroxyl group positioning.
Comparison TableCompound Name Structural Features Biological Activity Quercetin Glycosides Multiple hydroxyl groups Antioxidant Kaempferol Glycosides Similar flavonoid backbone Antimicrobial Apigenin Derivatives Varying sugar attachments Anti-inflammatory
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quercetin Glycosides | Multiple hydroxyl groups | Antioxidant |
| Kaempferol Glycosides | Similar flavonoid backbone | Antimicrobial |
| Apigenin Derivatives | Varying sugar attachments | Anti-inflammatory |
The comparison highlights the unique structural elements and biological activities that distinguish 5,7-dihydroxy compounds from their counterparts in the flavonoid family.








